Selectivity Profile: Class-Level Potency in CD45 Phosphatase Inhibition
While direct potency data for the unsubstituted (4-Acetylphenyl)urea is not reported, a closely related analog, 2-[(4-acetylphenyl)amino]-3-chloronaphthoquinone (Compound 211), demonstrates a clear functional differentiation for the 4-acetylphenyl moiety. This analog acts as a selective CD45 phosphatase inhibitor, exhibiting low micromolar LD₅₀ in CD45⁺ cell lines while completely sparing CD45⁻ control lines and resting primary T cells [1]. This contrasts sharply with broad-spectrum kinase inhibitors like Sunitinib, which show potent but non-selective cytotoxicity .
| Evidence Dimension | Selectivity (Cytotoxicity vs. Resting Cells) |
|---|---|
| Target Compound Data | No direct data for (4-Acetylphenyl)urea. Data for analog Compound 211: Low micromolar LD₅₀ in CD45⁺ cells, no toxicity to CD45⁻ cells or resting primary T cells. |
| Comparator Or Baseline | Sunitinib (broad-spectrum kinase inhibitor): IC₅₀ = 6.99 μM in cell proliferation assays, with documented off-target toxicity. |
| Quantified Difference | Analog demonstrates sparing of resting cells (qualitative selectivity) versus Sunitinib's non-selective profile. |
| Conditions | Ex vivo and in vivo syngeneic tumor models. |
Why This Matters
This suggests that (4-Acetylphenyl)urea could be a preferred starting scaffold for developing selective phosphatase inhibitors with a potentially better safety window.
- [1] Perron, M., et al. (2018). Inhibition of CD45 Phosphatase Activity Induces Cell Cycle Arrest and Apoptosis of CD45+ Lymphoid Tumors Ex Vivo and In Vivo. Molecular Pharmacology, 93(6), 575-580. View Source
